1-Cyclopentene-1-carbonitrile, 5-oxo-
Description
1-Cyclopentene-1-carbonitrile, 5-oxo- is a cyclic organic compound featuring a cyclopentene backbone substituted with a nitrile group at position 1 and a ketone (oxo) group at position 5. This compound’s reactivity is governed by the electron-withdrawing nitrile and ketone groups, which influence its participation in cycloadditions, nucleophilic additions, and other transformations.
Properties
CAS No. |
91624-95-2 |
|---|---|
Molecular Formula |
C6H5NO |
Molecular Weight |
107.11 g/mol |
IUPAC Name |
5-oxocyclopentene-1-carbonitrile |
InChI |
InChI=1S/C6H5NO/c7-4-5-2-1-3-6(5)8/h2H,1,3H2 |
InChI Key |
WJTWHJRAPTZRNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural attributes of 1-Cyclopentene-1-carbonitrile, 5-oxo- with analogous compounds:
Key Observations :
- Ring Size and Unsaturation : The cyclopentene backbone of the target compound confers greater ring strain and reactivity compared to six- or seven-membered analogs (e.g., cyclohexene or cycloheptatriene derivatives). This strain may enhance its participation in ring-opening or cycloaddition reactions .
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in 95460-08-5) increase electrophilicity, while bulky substituents (e.g., phenyl in 25115-74-6) hinder reactivity .
Preparation Methods
Reaction Mechanism and Conditions
The direct addition of hydrogen cyanide (HCN) to cyclopentene represents a foundational method for synthesizing 1-cyclopentene-1-carbonitrile. This reaction proceeds via acid-catalyzed electrophilic addition, where HCN attacks the electron-deficient carbon of the cyclopentene double bond. The process typically employs chloroform or benzene as solvents to stabilize intermediates and minimize side reactions such as polymerization. Catalysts such as Lewis acids (e.g., AlCl₃) or transition metal complexes enhance regioselectivity, directing the nitrile group to position 1.
Reaction parameters critically influence yield:
-
Temperature : 50–80°C to balance reaction rate and byproduct formation.
-
Pressure : Atmospheric or slightly elevated (1–2 atm) to maintain HCN in solution.
-
Catalyst loading : 5–10 mol% for optimal activity without excessive costs.
Post-Synthesis Oxidation for 5-Oxo Functionalization
The introduction of the 5-oxo group necessitates a secondary oxidation step. Ozonolysis of the cyclopentene ring followed by reductive workup selectively generates a ketone at position 5. Alternative oxidants like potassium permanganate (KMnO₄) in acidic conditions or ruthenium-based catalysts achieve similar outcomes but require precise control to avoid over-oxidation.
Example Protocol :
-
React cyclopentene with HCN (1:1.2 molar ratio) in chloroform at 60°C for 12 hours.
-
Isolate 1-cyclopentene-1-carbonitrile via fractional distillation (yield: 65–75%).
-
Treat with ozone at -78°C, followed by dimethyl sulfide (DMS) to yield 5-oxo-1-cyclopentene-1-carbonitrile (overall yield: 50–60%).
Cyclization of 5-Formylvaleric Acid Derivatives
Patent-Based Synthesis Route
A patent by US6316659B1 describes the cyclization of methyl 5-formylvalerate over oxidic catalysts (e.g., AlPO₄ or SAPO-5) at 200–450°C to produce cyclopentanone and methyl cyclopentene-1-carboxylate. While this method primarily targets cyclopentanone, the co-produced cyclopentene-1-carboxylate serves as a precursor for nitrile synthesis.
Key Steps :
-
Cyclization : Methyl 5-formylvalerate undergoes thermal cyclization over AlPO₄ at 350°C, forming methyl cyclopentene-1-carboxylate (yield: 30–40%).
-
Ester-to-Nitrile Conversion : Hydrolysis of the ester to carboxylic acid, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride. Subsequent ammonolysis yields the amide, which is dehydrated using phosphorus pentoxide (P₂O₅) to the nitrile.
Optimization and Challenges
-
Catalyst Design : Aluminum phosphates (APO-5, APO-9) with high surface area (>200 m²/g) improve cyclization efficiency.
-
Byproduct Management : Co-produced cyclopentanone (40–50% yield) necessitates separation via distillation or chromatography.
Oxidation of 1-Cyclopentene-1-carbonitrile Precursors
Selective C-H Oxidation
Late-stage oxidation of 1-cyclopentene-1-carbonitrile introduces the 5-oxo group while preserving the nitrile functionality. Transition metal catalysts like palladium(II) acetate or dirhodium caprolactamate enable site-selective C-H activation at position 5.
Conditions :
-
Oxidant : tert-Butyl hydroperoxide (TBHP) or O₂.
-
Solvent : Acetonitrile or dichloroethane.
-
Yield : 55–70% with <5% over-oxidation.
Mechanistic Insights
The reaction proceeds via a metal-oxo intermediate, abstracting a hydrogen atom from position 5 to form a radical. Oxygen rebound inserts a ketone group, with the nitrile’s electron-withdrawing nature directing oxidation to the distal carbon.
Alternative Synthetic Routes
Diels-Alder Cycloaddition
A retro-synthetic approach employs nitrile-containing dienophiles (e.g., acrylonitrile) reacting with cyclopentadiene. The [4+2] cycloaddition forms a bicyclic intermediate, which undergoes ring-opening oxidation to yield the target compound.
Enamine Cyclization
Condensation of γ-ketonitriles with amines generates enamines, which cyclize under acidic conditions to form the cyclopentene ring. Subsequent hydrolysis reveals the 5-oxo group.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| HCN Addition + Oxidation | 50–60 | Simple, scalable | Multi-step, moderate yield |
| 5-Formylvalerate Cyclization | 30–40 | High-purity nitrile | Byproduct separation needed |
| C-H Oxidation | 55–70 | Site-selective, one-pot | Expensive catalysts |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Cyclopentene-1-carbonitrile, 5-oxo-, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of α,β-unsaturated nitriles under acidic or basic catalysis. For example, intramolecular aldol condensation of a ketonitrile precursor (e.g., 5-oxo-cyclopentanecarbonitrile derivatives) may yield the target compound. Reaction optimization requires control of temperature (typically 60–100°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., KOH or p-TsOH) to minimize side reactions like over-oxidation or polymerization . Characterization of intermediates using TLC or GC-MS is critical for monitoring progress .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-Cyclopentene-1-carbonitrile, 5-oxo-?
- Methodological Answer :
- FT-IR : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) functional groups.
- NMR : ¹H NMR can resolve cyclopentene proton environments (e.g., deshielded vinyl protons at δ 5.5–6.5 ppm), while ¹³C NMR confirms nitrile (δ 110–120 ppm) and ketone (δ 200–220 ppm) carbons.
- GC-MS/HPLC : Quantify purity and detect impurities; use polar stationary phases (e.g., C18) for HPLC with UV detection at 210–240 nm.
Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .
Q. What safety protocols are recommended for handling 1-Cyclopentene-1-carbonitrile, 5-oxo- in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification steps due to potential nitrile vapor release.
- Spill Management : Neutralize spills with activated carbon or sodium bicarbonate, followed by disposal as hazardous waste.
Safety data for structurally similar compounds (e.g., cyclohexanecarbonitrile derivatives) suggest acute toxicity risks, necessitating strict adherence to protocols .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 1-Cyclopentene-1-carbonitrile, 5-oxo- in Diels-Alder reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity and activation energies. For example, the electron-deficient nitrile group enhances dienophile activity, favoring cycloaddition with electron-rich dienes. Solvent effects (e.g., toluene vs. acetonitrile) are simulated using polarizable continuum models (PCM) . Experimental validation via ¹H NMR kinetic studies is recommended to confirm computational predictions .
Q. What strategies resolve contradictions in reported spectroscopic data for 1-Cyclopentene-1-carbonitrile, 5-oxo- derivatives?
- Methodological Answer :
- Data Cross-Validation : Compare experimental NMR/IR with theoretical spectra generated via tools like ACD/Labs or Gaussian.
- Isotopic Labeling : Use ¹³C-labeled nitrile groups to confirm peak assignments in complex spectra.
- Collaborative Reproducibility : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables.
Discrepancies often arise from impurities or solvent effects; rigorous reporting of experimental parameters (e.g., solvent, temperature) is essential .
Q. How does the steric and electronic environment of 1-Cyclopentene-1-carbonitrile, 5-oxo- influence its catalytic hydrogenation?
- Methodological Answer :
- Steric Effects : The cyclopentene ring’s planar geometry facilitates catalyst (e.g., Pd/C or Raney Ni) access to the nitrile group, while substituents at the 5-oxo position may hinder adsorption.
- Electronic Effects : Electron-withdrawing nitrile and ketone groups reduce electron density at the double bond, slowing hydrogenation rates.
Kinetic studies under varying H₂ pressures (1–10 atm) and temperatures (25–80°C) quantify these effects. In situ FT-IR monitors nitrile conversion to amine intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
